molecular formula C10H5F5N2O2 B2619402 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2248299-79-6

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2619402
CAS No.: 2248299-79-6
M. Wt: 280.154
InChI Key: ZDMQFOQSVHEMQW-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features both difluoromethyl and trifluoromethyl groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in pharmaceuticals and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the radical trifluoromethylation of carbon-centered intermediates . This process often employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. Ligand-free palladium-catalyzed decarboxylative arylation is one such method, which allows for the efficient coupling of imidazo[1,2-a]pyridine-3-carboxylic acids with various (hetero)aryl bromides .

Chemical Reactions Analysis

Types of Reactions

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and radical initiators. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions typically include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets through its unique structural features. The difluoromethyl and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern provides a distinct advantage in the design of molecules with improved pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

8-(difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5N2O2/c11-7(12)4-1-2-6(10(13,14)15)17-5(9(18)19)3-16-8(4)17/h1-3,7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMQFOQSVHEMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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